1-Methyl-3-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
Description
1-Methyl-3-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole 2,2-dioxide core substituted with a methyl group and a 1-(pyridin-2-ylmethyl)piperidin-4-yl moiety. This structure combines electron-deficient aromatic systems (thiadiazole dioxide) with a piperidine-pyridine hybrid side chain, which may enhance solubility and bioavailability compared to simpler derivatives.
Properties
IUPAC Name |
1-methyl-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-2λ6,1,3-benzothiadiazole 2,2-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-20-17-7-2-3-8-18(17)22(25(20,23)24)16-9-12-21(13-10-16)14-15-6-4-5-11-19-15/h2-8,11,16H,9-10,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMWMFKGVGEWPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-3-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly their anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 358.5 g/mol. The structure features a thiadiazole ring which is known for its pharmacological significance.
Research indicates that 1,3,4-thiadiazole derivatives exhibit their biological effects through several mechanisms:
- Inhibition of Enzymes : Many thiadiazole derivatives inhibit lipoxygenase enzymes, which are involved in inflammatory processes and cancer progression. This inhibition can lead to reduced tumor growth and improved apoptotic responses in cancer cells .
- Induction of Apoptosis : Thiadiazole compounds have been shown to induce apoptosis in various cancer cell lines by activating caspases and altering cell cycle progression .
Anticancer Activity
Several studies have evaluated the anticancer potential of thiadiazole derivatives similar to the compound :
Case Studies
- Study on Cytotoxicity : A series of 1,3,4-thiadiazole derivatives were synthesized and tested against multiple cancer cell lines (A549, MCF7). The results demonstrated significant cytotoxic effects with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Another study focused on the interaction of these compounds with tubulin. The binding affinity and resultant antiproliferative effects were linked to the ability of these compounds to disrupt microtubule dynamics, which is crucial for cancer cell division .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzo[c][1,2,5]thiadiazole 2,2-dioxides
The compound belongs to a broader class of 1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxides. Key analogues and their distinguishing features are summarized below:

Key Observations :
- Substituent Effects : The target compound’s pyridine-piperidine side chain distinguishes it from phenyl- or naphthyl-substituted analogues. This moiety likely improves solubility and CNS penetration compared to hydrophobic derivatives like 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide .
- Synthetic Complexity : Microwave and solvent-free methods (e.g., MPA-catalyzed reactions) are efficient for aromatic derivatives, but the target compound’s synthesis may require multi-step functionalization due to its hybrid heterocyclic side chain .
Pharmacological Potential vs. Other Thiadiazole Dioxides
- The target compound’s side chain may mimic endogenous ligands for nicotinic or serotonin receptors .
- The target compound’s hybrid structure addresses this limitation .
Research Findings and Data
Spectroscopic and Analytical Comparisons
While detailed spectroscopic data for the target compound are unavailable in the provided evidence, analogues like diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (a structurally distinct but functionally similar compound) demonstrate rigorous characterization via ¹H/¹³C NMR, IR, and HRMS . This underscores the importance of multi-technique validation for confirming the target compound’s structure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

